Cas no 2090114-08-0 (1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine)

1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine
- EN300-1953977
- 2090114-08-0
-
- Inchi: 1S/C9H10BrF2N/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,8-9H,13H2,1H3
- InChI Key: FMPOSRGDXPIEOK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)C(C(F)F)N
Computed Properties
- Exact Mass: 248.99647g/mol
- Monoisotopic Mass: 248.99647g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.7
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953977-0.5g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1953977-2.5g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1953977-1g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1953977-5.0g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1953977-0.25g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1953977-10.0g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1953977-10g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1953977-1.0g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1953977-5g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1953977-0.05g |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine |
2090114-08-0 | 0.05g |
$948.0 | 2023-09-17 |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine Related Literature
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine
Introduction to 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine (CAS No. 2090114-08-0) and Its Emerging Applications in Chemical Biology
The compound 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine, identified by the CAS number 2090114-08-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features—comprising a brominated aromatic ring, a methyl substituent, and a difluoroethylamine moiety—endow it with distinctive chemical properties that make it a valuable scaffold for drug discovery and molecular probe development.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in enhancing bioactivity and pharmacokinetic profiles. The presence of two fluorine atoms in the difluoroethyl group of this molecule not only influences its electronic properties but also contributes to metabolic stability, a critical factor in drug design. This structural motif has been increasingly explored in the development of kinase inhibitors, antiviral agents, and other therapeutic entities.
The 4-bromo-2-methylphenyl aromatic ring serves as an excellent pharmacophore, providing both hydrophobic interactions and potential hydrogen bonding opportunities with biological targets. The bromine atom, in particular, offers a handle for further chemical modifications via cross-coupling reactions, enabling the synthesis of derivatives with tailored biological activities. Such modifications are essential for optimizing lead compounds during the drug development pipeline.
In the context of contemporary research, this compound has garnered attention for its role in investigating enzyme inhibition mechanisms. For instance, studies have demonstrated its utility as a tool compound in probing the active sites of metalloproteinases and other hydrolases. The combination of halogenated aromatic rings and fluorinated side chains creates a versatile platform for designing molecules that can selectively interact with specific enzymatic or cellular processes.
One particularly intriguing application lies in its use as an intermediate in the synthesis of protease inhibitors. The difluoroethylamine group enhances binding affinity by participating in favorable interactions with polar residues in the enzyme’s active pocket. This has been leveraged in efforts to develop novel antiviral drugs, where protease inhibition is a key mechanism of action. Preliminary studies suggest that derivatives of this compound exhibit promising inhibitory activity against certain viral proteases, highlighting its therapeutic relevance.
The role of fluorine atoms in modulating pharmacological properties cannot be overstated. In addition to improving metabolic stability, fluorine can influence lipophilicity and binding affinity through electronic effects. The 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine scaffold exemplifies how strategic incorporation of fluorine can fine-tune these parameters, making it an attractive candidate for further optimization.
Recent computational studies have further illuminated the structural features that contribute to the compound’s bioactivity. Molecular modeling has revealed that the bromine substituent at the para position relative to the methyl group enhances π-stacking interactions with target proteins, while the fluorinated ethyl group promotes favorable hydrophobic contacts. These insights have guided synthetic strategies aimed at maximizing potency and selectivity.
The compound’s versatility extends to its utility as a building block for more complex molecules. By employing palladium-catalyzed cross-coupling reactions, researchers can introduce diverse functional groups at the aromatic ring or the amine moiety. This flexibility has enabled the generation of libraries of analogs for high-throughput screening (HTS), facilitating rapid identification of hits with desired biological profiles.
Emerging evidence also suggests potential applications in imaging probes for diagnostic purposes. The unique electronic environment created by halogen atoms and fluorine can be exploited to develop radiolabeled derivatives suitable for positron emission tomography (PET) or magnetic resonance imaging (MRI). Such probes could provide non-invasive visualization of biological processes mediated by targets interacting with this compound’s pharmacophore.
In summary, 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-amine (CAS No. 2090114-08-0) represents a structurally sophisticated molecule with broad applicability across chemical biology and drug discovery. Its combination of halogenated aromatic and fluorinated functional groups makes it an invaluable scaffold for developing enzyme inhibitors, antiviral agents, and imaging probes. Ongoing research continues to uncover new ways to harness its potential, underscoring its significance as a tool compound in modern medicinal chemistry.
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